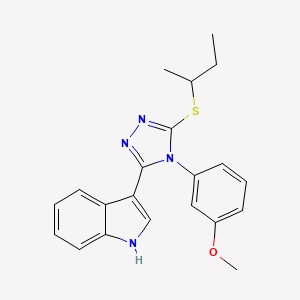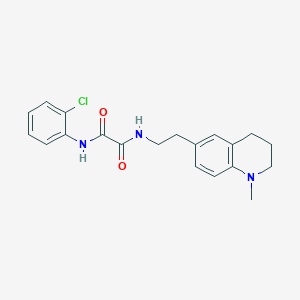![molecular formula C19H22ClFN4O3S B2364272 N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride CAS No. 1185173-54-9](/img/structure/B2364272.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives, such as the compound , have been identified to possess significant antioxidant properties . These properties are crucial in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant activity stems from the compound’s ability to scavenge free radicals and protect vital cellular components from oxidative damage .
Analgesic and Anti-inflammatory Uses
Research has shown that thiazole compounds exhibit notable analgesic and anti-inflammatory activities . This makes them valuable in the creation of new pain relief medications, particularly those that could offer an alternative to opioids with potentially fewer side effects. Their anti-inflammatory properties also make them candidates for treating chronic inflammatory conditions .
Antimicrobial and Antifungal Effects
The antibacterial and antifungal activities of thiazole derivatives make them potent agents against a variety of pathogenic microorganisms. They can be used to develop new antibiotics and antifungals, especially in an era where antibiotic resistance is a growing concern. The compound’s structure allows it to interact with microbial enzymes or DNA, disrupting their function and leading to the death of the pathogen .
Antiviral Potential
Thiazoles have been explored for their antiviral potential , including activity against HIV. The compound’s ability to inhibit viral replication by interfering with viral enzymes or blocking viral entry into host cells positions it as a promising candidate for the development of new antiviral drugs .
Neuroprotective Properties
The neuroprotective properties of thiazole compounds are of significant interest in the treatment of neurodegenerative diseases. By protecting neuronal cells from damage and supporting the maintenance of neurological function, these compounds could contribute to therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity , making them important in the search for new cancer treatments. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells can be harnessed to develop drugs that target specific types of cancer with higher efficacy and lower toxicity .
Antihypertensive and Cardiovascular Applications
Some thiazole derivatives exhibit antihypertensive activity , which can be utilized in the management of high blood pressure and related cardiovascular conditions. Their role in vasodilation and the regulation of blood pressure highlights their potential in cardiovascular pharmacotherapy .
Antischizophrenia and CNS Disorders
Thiazole compounds have been associated with antischizophrenia activity, suggesting their use in managing symptoms of schizophrenia and other central nervous system (CNS) disorders. Their interaction with neurotransmitter systems could lead to the development of new psychiatric medications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.ClH/c1-13-12-15(27-22-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRTYBNRNRQAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)

![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2364202.png)
![Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate](/img/structure/B2364203.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B2364204.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)



![Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate](/img/structure/B2364210.png)

